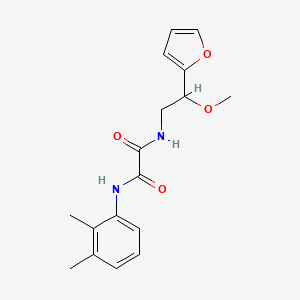

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

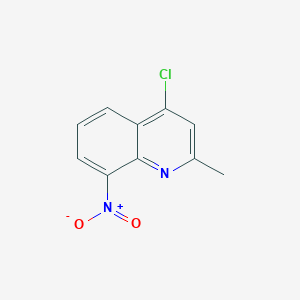

The compound “N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide” is an amide derivative. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The compound also has a 2,3-dimethylphenyl group, which is a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with methyl groups (-CH3) attached to the 2nd and 3rd carbon atoms of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring and the 2,3-dimethylphenyl group, along with the amide functional group. The furan ring and phenyl group are both aromatic, contributing to the compound’s stability .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some reactivity based on its functional groups. The amide group can undergo hydrolysis in acidic or basic conditions to yield an acid and an amine. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could allow for hydrogen bonding, affecting its solubility and boiling/melting points .Aplicaciones Científicas De Investigación

Catalytic Activity in Chemical Reactions

N1-(2,3-dimethylphenyl)-N2-(2-(furan-2-yl)-2-methoxyethyl)oxalamide and related compounds have been shown to be effective in various chemical reactions. For instance, similar compounds have been used as ligands in copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes. These reactions are significant for producing internal alkynes with great diversity, as demonstrated by Ying Chen et al. (2023) in "Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides" (Chen et al., 2023).

Synthesis of Oxalamides

Compounds such as this compound are useful in the synthesis of various oxalamides. In research by V. Mamedov et al. (2016), a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from oxirane-2-carboxamides was developed. This method provides a new formula for synthesizing anthranilic acid derivatives and oxalamides, highlighting the versatility of these compounds in synthesis (Mamedov et al., 2016).

Enhancing Catalytic Activity

Additionally, these compounds have been found to enhance catalytic activity in certain chemical processes. For example, Subhajit Bhunia et al. (2017) showed that N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, is effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling coupling of a broad range of (hetero)aryl bromides (Bhunia et al., 2017).

Pharmaceutical Applications

Furthermore, compounds with similar structures have been investigated for potential pharmaceutical applications. M. Urbano et al. (2011) explored the structure-activity relationships of chemical modulators targeting the S1P(4) receptor, indicating potential therapeutic applications in treating influenza virus infection and other clinical conditions (Urbano et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds with indole and benzimidazole scaffolds have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

The exact mode of action of this compound is currently unknown. For instance, some indole derivatives have demonstrated antiviral, anti-inflammatory, and anticancer activities .

Biochemical Pathways

It’s known that indole derivatives can influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propiedades

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-methoxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-11-6-4-7-13(12(11)2)19-17(21)16(20)18-10-15(22-3)14-8-5-9-23-14/h4-9,15H,10H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJUSKIWRHJUFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=CO2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2799583.png)

![Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799584.png)

![N-Prop-2-ynyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]but-2-yn-1-amine](/img/structure/B2799592.png)

![Methyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2799595.png)

![2-(7-Cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2799596.png)

![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)

![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)